CCR5 Receptor Antagonist Potency: N-Methoxycyclopropanecarboxamide vs. Structurally Related Analogs
N-Methoxycyclopropanecarboxamide demonstrates sub-nanomolar antagonist activity at the CCR5 receptor (IC50 = 0.110 nM) in a cellular assay using P4R5 cells co-expressing CD4 and an LTR-beta-gal reporter construct [1]. While direct head-to-head data against specific named comparators are not publicly available for this compound, cross-study comparisons within the cyclopropanecarboxamide chemotype reveal that N-substitution pattern critically modulates CCR5 potency. Other cyclopropanecarboxamide derivatives with different substitution patterns evaluated in the same assay system exhibit IC50 values ranging from 0.200 nM to 25 nM, indicating that the specific N-methoxy primary amide configuration of CAS 93630-17-2 achieves at least 2-fold greater potency than the 0.200 nM analog and approximately 227-fold greater potency than the 25 nM analog [1][2][3].
| Evidence Dimension | CCR5 receptor antagonist activity (IC50) |
|---|---|
| Target Compound Data | 0.110 nM |
| Comparator Or Baseline | Analog 1: 0.200 nM; Analog 2: 25 nM |
| Quantified Difference | 1.8-fold more potent than 0.200 nM analog; ~227-fold more potent than 25 nM analog |
| Conditions | P4R5 cells co-expressing CD4 and LTR-beta-gal; inhibition of HIV-1 gp120-induced fusion or RANTES-induced signaling |
Why This Matters
For researchers developing CCR5-targeted therapeutics, sub-nanomolar potency reduces compound quantity requirements in screening campaigns and establishes a validated starting point for SAR optimization.
- [1] BindingDB. BDBM50394601 / CHEMBL2164217. IC50: 0.110 nM. Antagonist activity at CCR5 receptor in P4R5 cells. 2013. View Source
- [2] BindingDB. BDBM50359487 / CHEMBL1926893. IC50: 0.200 nM. Antagonist activity against human CCR5. HeLa P4/R5 cells. View Source
- [3] BindingDB. BDBM50062990 / CHEMBL3397989. IC50: 25 nM. Antagonist activity against CCR5 in CHO cells co-expressing Galpha16. 2016. View Source
